molecular formula C17H23N3O4S B7703818 N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide

N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B7703818
M. Wt: 365.4 g/mol
InChI Key: LLYAQTNWIJACGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays an important role in the signaling pathways of immune cells. In

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves its selective inhibition of JAK3, which is a key component of the signaling pathways of immune cells. By inhibiting JAK3, this compound reduces the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-17. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can prevent tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its selectivity for JAK3. This allows researchers to specifically target the immune cells involved in autoimmune diseases, without affecting other cells in the body. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for research and clinical use. Another area of research is the exploration of this compound's potential use in treating other autoimmune diseases and in combination with other drugs. Additionally, further studies are needed to better understand the long-term effects and potential side effects of this compound.

Synthesis Methods

The synthesis of N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves several steps. The first step is the preparation of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonyl chloride, which is then reacted with cyclopentylamine to form the desired product. The overall yield of this synthesis is around 30%.

Scientific Research Applications

N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-11(2)16-18-17(24-19-16)14-10-13(8-9-15(14)23-3)25(21,22)20-12-6-4-5-7-12/h8-12,20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYAQTNWIJACGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.